1-Phosphabicyclo[3.3.1]nonane
Description
1-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound characterized by a phosphorus atom replacing one carbon in the bicyclo[3.3.1]nonane framework. Its synthesis involves radical cyclization of 4-trimethylsilyloxy-4-phosphinomethyl-hepta-1,6-diene, formed via the reaction of 2,2-diallyl-oxirane with KPH₂. Subsequent cleavage of the trimethylsilyl group in methanol yields 5-hydroxy-1-phosphabicyclo[3.3.1]nonane . The compound adopts a twin-chair conformation, as evidenced by IR and NMR data, with a Tolman ligand cone angle of ~120–125°, suggesting moderate steric bulk in coordination chemistry .
Properties
CAS No. |
61500-34-3 |
|---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
1-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H15P/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2 |
InChI Key |
CKIHTTQBTFDGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCP(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phosphabicyclo[3.3.1]nonane can be synthesized through the hydroboration of 1,5-dimethyl-1,5-cyclooctadiene followed by enzymatic resolution . This method involves the use of borane reagents and specific catalysts to achieve the desired product with high regio- and stereoselectivity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines .
Scientific Research Applications
1-Phosphabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphorus atom. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, influencing the reaction kinetics and product distribution .
Comparison with Similar Compounds
Key Observations :
- Phosphabicyclo synthesis relies on radical intermediates, contrasting with selenabicyclo ’s direct transannular addition of SeBr₂ vs. .
- Azabicyclo derivatives often employ multicomponent or Mannich reactions, yielding diverse bioactive scaffolds .
Structural and Conformational Features
Table 2: Structural Parameters of Bicyclo[3.3.1]nonane Derivatives
Key Observations :
- The phosphabicyclo twin-chair conformation contrasts with the planar selenabicyclo derivatives vs. .
- Dithia-diazabicyclo exhibits the "hockey sticks" effect, stabilized by weak intramolecular interactions .
Reactivity and Functionalization
Phosphabicyclo :
- Limited direct reactivity data in evidence, but Tolman cone angle (~125°) suggests utility in catalysis .
Selenabicyclo :
- High reactivity in click chemistry (e.g., 93–98% yields in Cu-catalyzed 1,3-dipolar cycloadditions with acetylenes) .
- Higher GPx mimetic activity than sulfur analogs, making it relevant for antioxidant applications .
Azabicyclo :
- Bioactive functionalization: Dopamine D3 receptor ligands, cytotoxic agents, and sigma-2 receptor binders .
Thiabicyclo :
- Anchimeric-assisted amination enables efficient bis(amino) product formation (e.g., 716–719 in Scheme 161) .
Key Observations :
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